

# Preclinical Evaluation of Antitumor Agent-110 (Bavdegalutamide/ARV-110): A Technical Guide

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## Compound of Interest

Compound Name: Antitumor agent-110

Cat. No.: B12378927

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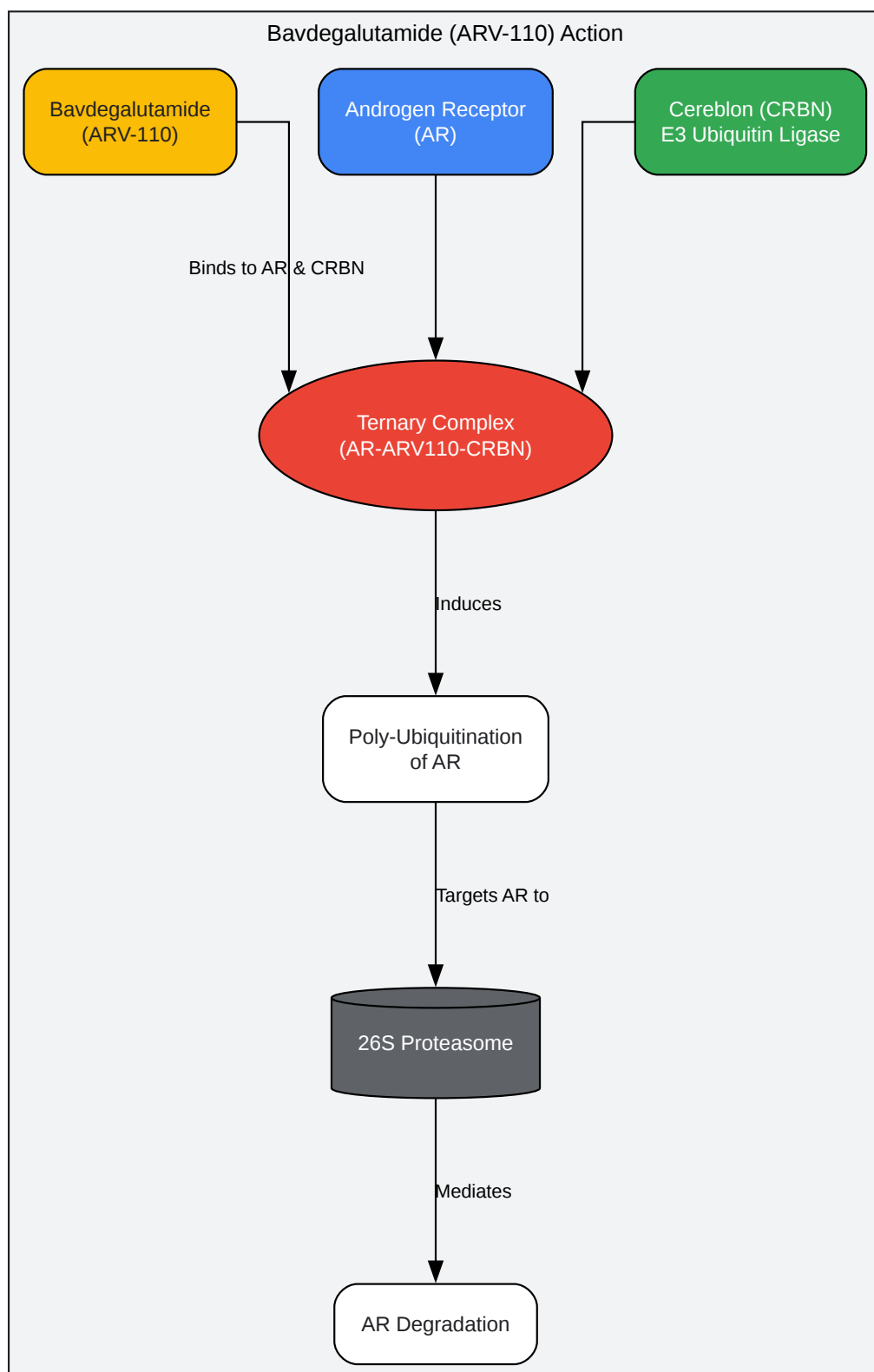
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Antitumor agent-110**, also known as Bavdegalutamide (ARV-110), is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed for the targeted degradation of the androgen receptor (AR).<sup>[1][2]</sup> AR signaling is a critical driver in the progression of prostate cancer.<sup>[1][3]</sup> The development of resistance to standard-of-care AR pathway inhibitors, such as enzalutamide and abiraterone, often involves AR mutations, amplification, or the emergence of splice variants, presenting a significant clinical challenge.<sup>[1]</sup> Bavdegalutamide offers a novel therapeutic approach by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby overcoming the limitations of traditional AR inhibitors. This document provides a comprehensive overview of the preclinical data for Bavdegalutamide, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic and toxicological profiles.

## Mechanism of Action

Bavdegalutamide is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the cereblon (CRBN) E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the polyubiquitination of the AR protein. This process marks the AR for degradation by the 26S proteasome, effectively eliminating the receptor from the cancer cell. This catalytic mechanism allows a single molecule of Bavdegalutamide to induce the degradation of multiple AR proteins.



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Caption: Mechanism of action of Bavdegalutamide (ARV-110).

## Quantitative Preclinical Data

The antitumor activity of Bavdegalutamide has been extensively evaluated in a range of preclinical models. The following tables summarize the key quantitative data from these studies.

**Table 1: In Vitro Activity of Bavdegalutamide**

Cell Line	Parameter	Value (nM)	Notes
VCaP	DC50	~1	Half-maximal degradation concentration.
LNCaP	DC50	~1	Half-maximal degradation concentration.
VCaP	IC50	1.5	Half-maximal inhibitory concentration for cell growth.
LNCaP	IC50	16.2	Half-maximal inhibitory concentration for cell growth.
CWR22R	IC50	3.9 $\mu$ M	Antiproliferative activity after 48 hours.
LNCaP	IC50 (PSA Synthesis)	10	10-fold more active than enzalutamide.

**Table 2: In Vivo Antitumor Efficacy of Bavdegalutamide in Xenograft Models**

Model	Treatment	Dose (mg/kg, PO, QD)	Tumor Growth Inhibition (TGI)	AR Degradation
VCaP Xenograft	Bavdegalutamide	0.3	69%	87%
VCaP Xenograft	Bavdegalutamide	1	101%	>90%
VCaP Xenograft	Bavdegalutamide	3	109%	90%
VCaP Xenograft	Enzalutamide	-	79%	-
Intact VCaP Xenograft	Bavdegalutamide	1	60%	64%
Intact VCaP Xenograft	Bavdegalutamide	3	67%	70%
Intact VCaP Xenograft	Bavdegalutamide	10	70%	78%
Intact VCaP Xenograft	Enzalutamide	-	~11%	-
Enzalutamide-Resistant VCaP	Bavdegalutamide	3	70%	-
Enzalutamide-Resistant VCaP	Bavdegalutamide	10	60%	-
Patient-Derived Xenograft (TM00298)	Bavdegalutamide	-	100%	>90% reduction in circulating PSA
Patient-Derived Xenograft (TM00298)	Enzalutamide	-	25%	58% reduction in circulating PSA

Data compiled from multiple sources.

## Table 3: Pharmacokinetic Profile of Bavdegalutamide in Animals

Species	Parameter	Value
Mouse	Oral Bioavailability	37.89%
Rat	Oral Bioavailability	23.83%
Mouse	Clearance (CL)	180.9 ± 30.79 mL/h/kg
Rat	Clearance (CL)	413.6 ± 31.7 mL/h/kg
Mouse	Volume of Distribution (Vss)	2366 ± 402.2 mL/kg

Data from a study by Salami et al.

**Table 4: Toxicology Profile of Baydegalutamide in Rats**

Study Duration	Sex	Dose (mg/kg/day)	Observation	NOAEL
28 days	Male	20, 60, 120	Well-tolerated at all doses. Reversible liver hypertrophy and femur physis thickening at high dose.	120 mg/kg
28 days	Female	20, 40, 80	Decreased body weight and food consumption at 80 mg/kg.	40 mg/kg

NOAEL: No Observed Adverse Effect Level. Data from GLP toxicology studies.

## Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. The following sections outline the protocols for key experiments.

## In Vitro Assays

#### AR Degradation Assay (Western Blot):

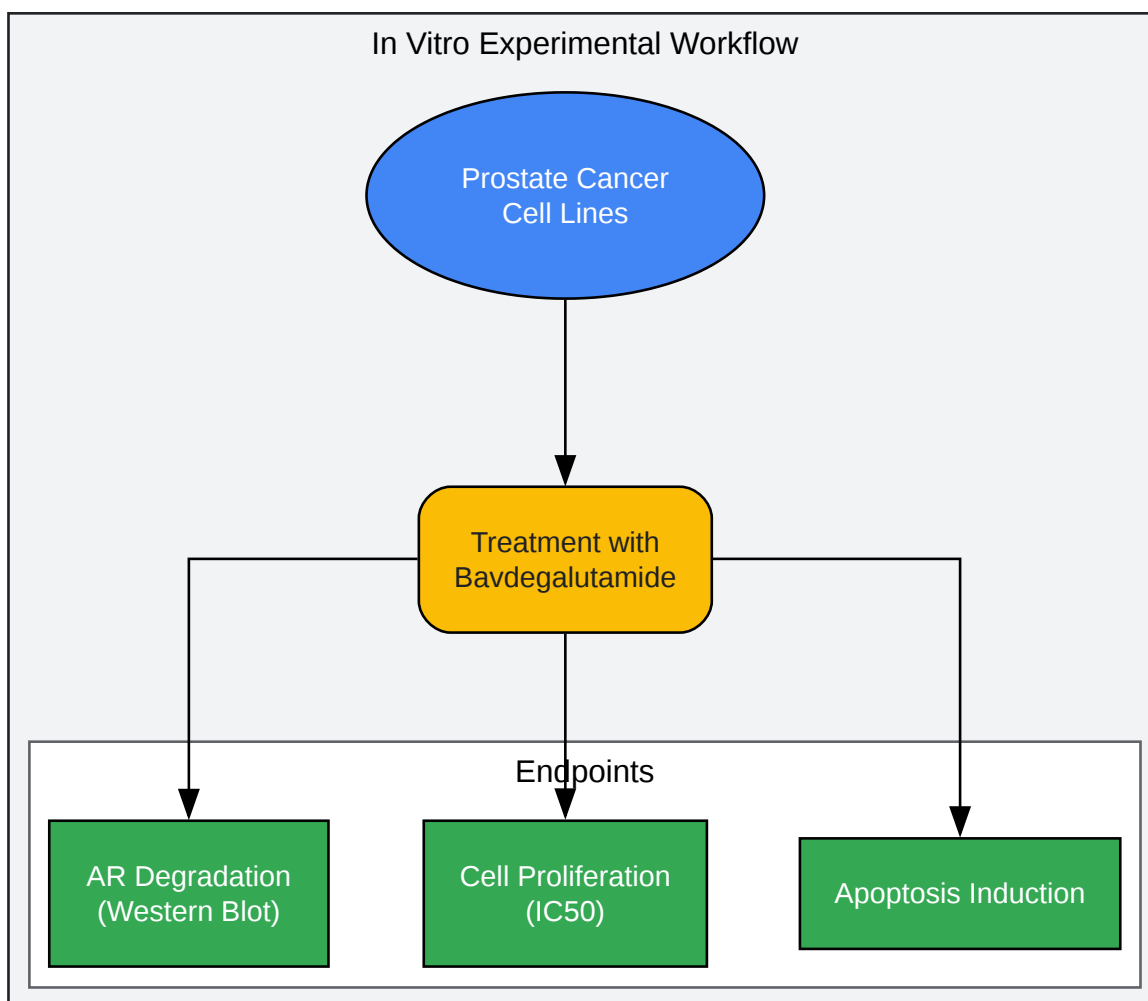
- Prostate cancer cells (e.g., VCaP, LNCaP) are seeded in appropriate culture vessels and allowed to adhere.
- Cells are treated with a range of concentrations of Bavdegalutamide (e.g., 0.01 nM to 300 nM) for a specified duration (e.g., 4, 8, or 24 hours).
- Following treatment, cells are lysed, and total protein is quantified.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with a primary antibody specific for the androgen receptor and a loading control protein (e.g., GAPDH).
- A secondary antibody conjugated to a detectable enzyme is used for visualization.
- The intensity of the bands is quantified to determine the extent of AR degradation relative to the vehicle-treated control.

#### Cell Proliferation Assay (e.g., CCK-8):

- Cells are seeded in 96-well plates at a predetermined density.
- After allowing for cell attachment, various concentrations of Bavdegalutamide are added to the wells.
- The plates are incubated for a defined period (e.g., 48 hours).
- A reagent such as CCK-8 is added to each well, and the plates are incubated to allow for color development.
- The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.
- The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated from the dose-response curve.

#### Apoptosis Assay:

- Cells are treated with Bavdegalutamide at various concentrations.
- After the treatment period, cells are harvested and stained with markers of apoptosis (e.g., Annexin V and propidium iodide).
- The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.



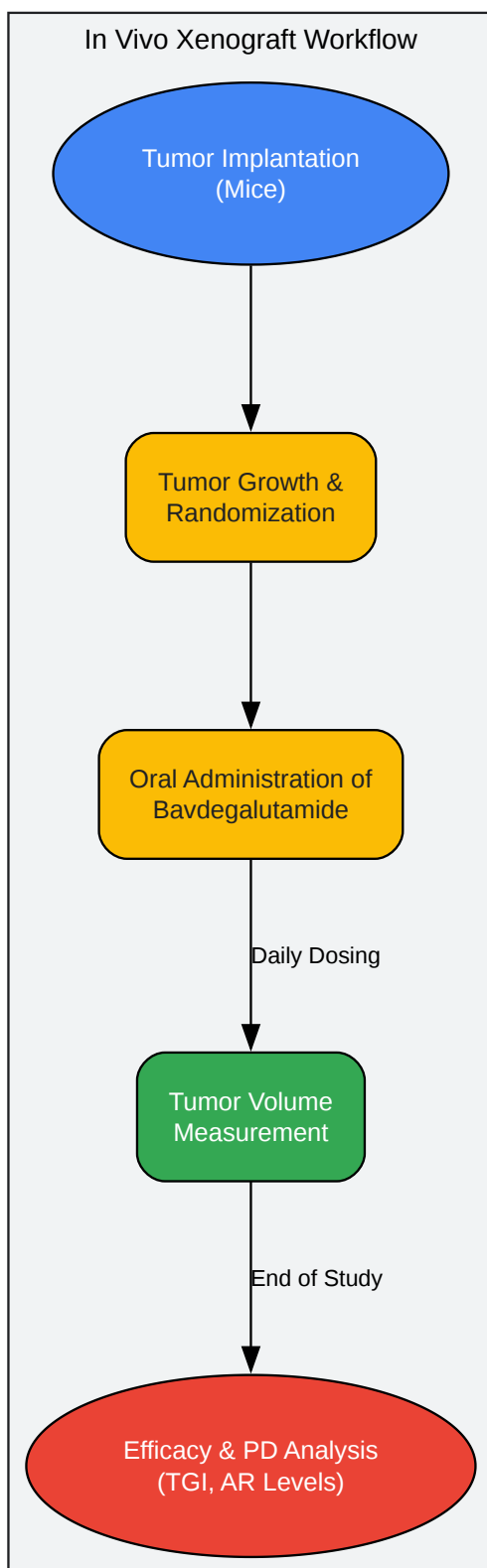
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Caption: Workflow for in vitro evaluation of Bavdegalutamide.

## In Vivo Xenograft Studies

- **Tumor Implantation:** Immunocompromised mice are subcutaneously injected with a suspension of human prostate cancer cells (e.g., VCaP) or implanted with patient-derived xenograft (PDX) tissue.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a specified size, and animals are then randomized into treatment and control groups.
- **Drug Administration:** Bavdegalutamide is administered orally (e.g., by gavage) at various doses (e.g., 1, 3, 10 mg/kg) on a specified schedule (e.g., once daily).
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- **Pharmacodynamic Analysis:** At the end of the study, tumors may be harvested to assess AR protein levels by Western blot or immunohistochemistry to confirm target engagement.
- **Efficacy Evaluation:** Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.





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Caption: Workflow for in vivo xenograft studies.

## Summary and Conclusion

The preclinical data for Bavdegalutamide (ARV-110) demonstrate its potential as a novel therapeutic agent for prostate cancer. Its unique mechanism of action, involving the targeted degradation of the androgen receptor, translates to potent in vitro activity against both wild-type and mutant forms of AR. In vivo, Bavdegalutamide exhibits significant tumor growth inhibition in various xenograft models, including those resistant to current standard-of-care therapies. The compound is orally bioavailable and has an acceptable toxicology profile in preclinical species. These promising preclinical findings have supported the advancement of Bavdegalutamide into clinical trials for patients with metastatic castration-resistant prostate cancer.

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## References

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